1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For example, one method involves the reaction of aminopyrazoles with 1,2-diketones .
1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse . These methods are systematized according to the method used to assemble the pyrazolopyridine system .
This compound can be sourced from various chemical databases such as PubChem and Benchchem, where detailed information about its properties and synthesis can be found. It is classified under the category of heterocyclic compounds due to the presence of multiple nitrogen atoms within its ring structures.
The synthesis of 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves several methods, including:
The synthesis often yields high purity compounds, with characterization performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The structural integrity is confirmed through two-dimensional NMR techniques like Homonuclear Multiple-Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC).
The molecular formula of 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is , with a molecular weight of approximately 163.13 g/mol . The compound features:
These structural representations highlight the compound's unique arrangement of carbon, nitrogen, and oxygen atoms.
1H-Pyrazolo[3,4-b]pyridine-6-carboxylic acid participates in various chemical reactions due to its functional groups. Notably:
The mechanism by which 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid exerts its effects primarily involves:
This interaction underscores the compound's potential therapeutic applications in metabolic disorders.
The physical properties include:
Chemical properties are influenced by the presence of functional groups:
These properties are crucial for understanding the compound's behavior in biological systems.
1H-Pyrazolo[3,4-b]pyridine-6-carboxylic acid has garnered attention for its potential applications in:
The ongoing research into this compound highlights its versatility and importance in medicinal chemistry.
The pyrazolo[3,4-b]pyridine scaffold emerged as a privileged structure in medicinal chemistry following Ortoleva's pioneering synthesis of monosubstituted derivatives in 1908. This heterocyclic system gained prominence due to its structural resemblance to purine nucleobases (adenine and guanine), enabling biomimetic interactions with biological targets [2]. By 2022, scientific databases documented over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives across 5,500+ scientific references and 2,400 patents, reflecting intense research activity [2]. The 2018 FDA approval of larotrectinib—a pyrazolo[3,4-b]pyridine-based kinase inhibitor—marked a therapeutic milestone, validating the scaffold's clinical relevance in precision oncology [6]. Concurrently, derivatives like 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids demonstrated significant efficacy as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists, expanding therapeutic applications beyond oncology [1] [3]. Structural diversification patterns reveal that approximately 31.8% of derivatives feature N1-methylation, while 46.8% retain methyl substituents at the C3 position, optimizing pharmacokinetic and target engagement properties [2].
Table 1: Historical Development Timeline of Pyrazolo[3,4-b]Pyridine Derivatives
Time Period | Key Advancements | Therapeutic Significance |
---|---|---|
1908 | First synthesis by Ortoleva | Foundation of synthetic accessibility |
1985–2010 | Identification of purine-mimetic properties | Expansion into kinase inhibitor design |
2018 | FDA approval of larotrectinib | Validation in NTRK fusion cancers |
2019–present | Development of PPARα agonists and TRK inhibitors | Diversification into metabolic diseases and agriculture |
The strategic incorporation of carboxylic acid at the C6 position confers distinctive physicochemical and target-binding properties to the pyrazolo[3,4-b]pyridine core. This substituent enhances hydrogen bonding capacity and introduces an anionic charge at physiological pH, facilitating electrostatic interactions with complementary residues in biological targets [3] [4]. Nuclear magnetic resonance and X-ray crystallographic analyses confirm that the 6-carboxylic acid group adopts planar configurations that stabilize binding interfaces through salt bridges and coordination bonds [3]. In PPARα agonists, the carboxylic acid serves as an "acidic head group" that interacts with conserved tyrosine residues (Tyr314, Tyr464) within the ligand-binding domain, with the optimal activity requiring a 12.5–14.5 Å distance between the carboxylic acid and distal hydrophobic pharmacophores [3]. Structure-activity relationship studies demonstrate that esterification or amidation of the carboxylic acid abolishes PPARα activation, underscoring its non-interchangeable role in receptor agonism [3]. Additionally, the electron-withdrawing nature of the carboxylate modulates the π-electron density of the fused ring system, influencing tautomeric equilibria and bioavailability [2] [7].
Table 2: Structure-Activity Relationship of 6-Carboxylic Acid Derivatives
Position | Substituent | Effect on Biological Activity |
---|---|---|
N1 | Methyl | Optimal metabolic stability (31.8% derivatives) |
C3 | Amino/Carbonyl | Enhances kinase hinge region binding |
C4 | Methyl/Hydroxy | Modulates electron distribution and tautomerism |
C6 | Carboxylic acid | Essential for PPARα agonism and kinase selectivity |
The 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid scaffold demonstrates exceptional versatility across therapeutic domains, leveraging its capacity for target-specific molecular recognition. In oncology, derivatives inhibit tropomyosin receptor kinases (TRKs) through hinge-binding interactions; compound C03 (pyrazolo[3,4-b]pyridine-6-carboxylic acid derivative) exhibits 56 nM IC₅₀ against TRKA and 0.304 μM potency against KM-12 colorectal cancer cells, with 15-fold selectivity over healthy human umbilical vein endothelial cells [6]. The carboxylic acid moiety enhances selectivity by forming water-mediated hydrogen bonds with gatekeeper residues in the ATP-binding pocket [6]. Simultaneously, antileukemic pyrazolo[3,4-b]pyridines like compound 8a (featuring C6-carboxylic acid) demonstrate nanomolar growth inhibition (GI₅₀ = 1.15–2.43 μM) against multiple leukemia cell lines by disrupting cyclin-dependent kinase 2 and Abl kinase signaling [5]. Beyond oncology, these derivatives show promise as antimicrobial agents, where the carboxylic acid facilitates bacterial membrane penetration and topoisomerase inhibition [5] [9]. Agricultural applications have also emerged, exemplified by N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamide (5c), which increases winter wheat yields by 8.1% through growth-regulating mechanisms [7].
Table 3: Biomedical Applications of 6-Carboxylic Acid Derivatives
Therapeutic Area | Molecular Target | Representative Compound | Activity |
---|---|---|---|
Oncology | TRK kinases | C03 | IC₅₀ = 56 nM (TRKA); 0.304 μM vs. KM-12 cells |
Oncology | CDK2/Abl kinases | 8a | GI₅₀ 1.15–2.43 μM (leukemia cell lines) |
Metabolic disease | PPARα | 10f | Plasma triglyceride reduction comparable to fenofibrate |
Agriculture | Plant growth regulation | 5c | 8.1% wheat yield increase; enhanced grain protein |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: